5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine
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Overview
Description
5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine is a heterocyclic compound that features a unique fused ring system combining thiazole and diazepine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine typically involves multi-step procedures. One common method includes the cyclization of thioamide with appropriate precursors under specific conditions. For instance, the reaction of thioacetamide with bromo-substituted thiazolidinone in the presence of potassium carbonate can yield the desired thiazolo[4,5-e][1,3]diazepine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium ferricyanide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents for these reactions include potassium ferricyanide for oxidation, sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine can be compared with other similar heterocyclic compounds, such as:
Thiazoles: These compounds share the thiazole ring but lack the diazepine moiety.
Diazepines: These compounds contain the diazepine ring but do not have the fused thiazole structure.
Thiazolothiazoles: These compounds have a similar fused ring system but differ in the specific arrangement of atoms.
The uniqueness of this compound lies in its combined thiazole and diazepine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
478919-85-6 |
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Molecular Formula |
C7H5N3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
3-thia-5,8,10-triazatricyclo[6.2.1.02,6]undeca-1,4,6,9-tetraene |
InChI |
InChI=1S/C7H5N3S/c1-5-7-6(9-4-11-7)2-10(1)3-8-5/h2-4H,1H2 |
InChI Key |
NSALSBZCMMZPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CN1C=N2)N=CS3 |
Origin of Product |
United States |
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